molecular formula C10H11ClO B3050202 1-Chloro-3-(4-methylphenyl)propan-2-one CAS No. 24253-14-3

1-Chloro-3-(4-methylphenyl)propan-2-one

Cat. No. B3050202
CAS RN: 24253-14-3
M. Wt: 182.64 g/mol
InChI Key: FKYIKCMAJJDPQM-UHFFFAOYSA-N
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Description

1-Chloro-3-(4-methylphenyl)propan-2-one is a chemical compound . It is an intermediate for the synthesis of Mephedrone Hydrochloride, which is a stimulant drug related to cathinone and methcathinone .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-(4-methylphenyl)propan-2-one has been analyzed using various techniques such as X-ray crystallography . These analyses have provided valuable information about the compound’s crystal structure and molecular conformation.


Physical And Chemical Properties Analysis

1-Chloro-3-(4-methylphenyl)propan-2-one is a brown crystal powder . Other physical and chemical properties such as melting point, boiling point, and molecular weight are also important for a comprehensive understanding of this compound .

Scientific Research Applications

Urease Inhibition

Urease is an enzyme implicated in various health conditions, including catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation. Researchers have focused on developing efficient urease inhibitors. The 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids were synthesized, featuring aliphatic and aromatic side chains. These compounds exhibited potent anti-urease activity, with IC50 values ranging from 0.0019 μM to 0.0532 μM (compared to the standard thiourea with IC50 of 4.7455 μM ) . Notably, the position of the methoxy group (para position) significantly influenced inhibitory efficacy .

Anti-HIV Activity

Indole derivatives, including those related to our compound, have been investigated for their anti-HIV potential. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened against HIV-1 and HIV-2 strains. While this specific compound isn’t identical to ours, it highlights the broader interest in indole-based structures .

Safety and Hazards

This compound can cause serious eye damage and severe skin burns . Synthetic cathinones, a group to which this compound belongs, can cause a number of side effects associated with the cardiovascular system, the coagulation system, the nervous system, and the gastrointestinal tract .

properties

IUPAC Name

1-chloro-3-(4-methylphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYIKCMAJJDPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279411
Record name 1-Chloro-3-(4-methylphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(4-methylphenyl)propan-2-one

CAS RN

24253-14-3
Record name 1-Chloro-3-(4-methylphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24253-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(4-methylphenyl)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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